4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)-
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Overview
Description
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is a complex organic compound with a unique structure that includes a cyclopentene ring, two hydroxyl groups, an ethenyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce saturated alcohols .
Scientific Research Applications
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex natural products and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenyl and methyl groups can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
cis-4-Cyclopentene-1,3-diol: A related compound with similar structural elements but lacking the ethenyl and methyl groups.
4-Cyclopentene-1,3-dione: Another related compound with carbonyl groups instead of hydroxyl groups.
Uniqueness
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
724460-23-5 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2S,3R)-4-ethenyl-2-methylcyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(9)5(2)8(6)10/h3-5,7-10H,1H2,2H3/t5-,7+,8+/m0/s1 |
InChI Key |
SWUSQELOXQVCFC-UIISKDMLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C=C([C@@H]1O)C=C)O |
Canonical SMILES |
CC1C(C=C(C1O)C=C)O |
Origin of Product |
United States |
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